molecular formula C16H11ClN4O2 B7891034 4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B7891034
M. Wt: 326.74 g/mol
InChI Key: DHYPXQRFVIZJDE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 3-nitrophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 3-nitrophenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of the pyrimidine core with 4-chlorobenzene and 3-nitrobenzene derivatives in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Reduction of Nitro Group: 4-(4-Chlorophenyl)-6-(3-aminophenyl)pyrimidin-2-amine.

    Substitution of Chlorophenyl Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the nitro and chlorophenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the nitro group, which may result in different biological activity and chemical reactivity.

    4-(4-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine: The methyl group may alter the compound’s electronic properties and reactivity.

Uniqueness

4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both the nitro and chlorophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2/c17-12-6-4-10(5-7-12)14-9-15(20-16(18)19-14)11-2-1-3-13(8-11)21(22)23/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYPXQRFVIZJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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